molecular formula C7H4N4O4 B14637150 Benzoic acid, 2-azido-5-nitro- CAS No. 54974-61-7

Benzoic acid, 2-azido-5-nitro-

Cat. No.: B14637150
CAS No.: 54974-61-7
M. Wt: 208.13 g/mol
InChI Key: MSUOEKLVZGXFGE-UHFFFAOYSA-N
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Description

Benzoic acid, 2-azido-5-nitro-: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an azido group (-N₃) and a nitro group (-NO₂) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-azido-5-nitro- typically involves the nitration of benzoic acid followed by the introduction of the azido group. One common method is the nitration of benzoic acid using a mixture of nitric acid and sulfuric acid to produce 2-nitrobenzoic acid. This intermediate is then subjected to azidation using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) under controlled temperature conditions .

Industrial Production Methods: Industrial production of benzoic acid, 2-azido-5-nitro- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2-azido-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Sodium azide, dimethylformamide (DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

Mechanism of Action

The mechanism of action of benzoic acid, 2-azido-5-nitro- involves its interaction with molecular targets through its azido and nitro groups. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical processes. The nitro group can participate in redox reactions, influencing cellular pathways and enzyme activities .

Comparison with Similar Compounds

    2-nitrobenzoic acid: Lacks the azido group but shares the nitro group.

    2-azidobenzoic acid: Lacks the nitro group but shares the azido group.

    5-nitroisatin: Contains a nitro group but has a different core structure.

Uniqueness: Benzoic acid, 2-azido-5-nitro- is unique due to the presence of both azido and nitro groups on the benzene ring.

Properties

CAS No.

54974-61-7

Molecular Formula

C7H4N4O4

Molecular Weight

208.13 g/mol

IUPAC Name

2-azido-5-nitrobenzoic acid

InChI

InChI=1S/C7H4N4O4/c8-10-9-6-2-1-4(11(14)15)3-5(6)7(12)13/h1-3H,(H,12,13)

InChI Key

MSUOEKLVZGXFGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=[N+]=[N-]

Origin of Product

United States

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